3-Chlorooctane

説明

Overview of Secondary Alkyl Halides in Organic Chemistry Research

Alkyl halides, also known as haloalkanes, are a fundamental class of organic compounds where one or more hydrogen atoms in an alkane are replaced by a halogen. libretexts.org They are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the substitution pattern of the carbon atom bonded to the halogen. libretexts.org In a secondary alkyl halide, the carbon atom attached to the halogen is also bonded to two other alkyl groups. libretexts.org

Secondary alkyl halides are of significant interest in organic chemistry due to their versatile reactivity. They serve as key substrates in a variety of reactions, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. fiveable.memasterorganicchemistry.comijrpr.com The reactivity of secondary alkyl halides is generally higher than that of primary alkyl halides because of the increased stability of the corresponding secondary carbocation intermediate that can form during certain reactions. fiveable.me This enhanced reactivity makes them valuable intermediates for the synthesis of more complex organic molecules. fiveable.meresearchgate.net

The stereochemistry of reactions involving chiral secondary alkyl halides is a critical area of study, providing insights into reaction mechanisms. csbsju.edu For instance, SN2 reactions at a chiral center typically proceed with an inversion of stereochemistry, while SN1 reactions often lead to a racemic mixture of products. csbsju.edu The competition between substitution and elimination pathways is a key consideration in the reactions of secondary alkyl halides and is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. masterorganicchemistry.com

Significance of 3-Chlorooctane as a Model System and Synthetic Intermediate

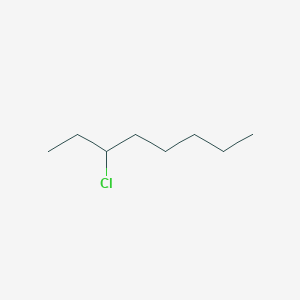

This compound (C8H17Cl) is a secondary alkyl halide with the chlorine atom located at the third position of an eight-carbon chain. nih.gov Its structure makes it an excellent model system for studying the reaction mechanisms and stereochemistry of secondary alkyl halides. csbsju.edu As a chiral molecule, (S)-3-chlorooctane is often used in mechanistic studies to probe the stereochemical outcomes of nucleophilic substitution reactions. csbsju.educhegg.comchegg.com

In addition to its role in fundamental research, this compound serves as a synthetic intermediate in the preparation of other organic compounds. The chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups. For example, reaction with sodium hydroxide can yield 3-octanol, while treatment with a strong base like potassium tert-butoxide can lead to the formation of octenes through elimination reactions.

The synthesis of this compound itself can be achieved through several methods, most commonly via the nucleophilic substitution of octan-3-ol with reagents like hydrochloric acid or thionyl chloride. It can also be produced, often as part of an isomeric mixture, through the radical halogenation of octane or the hydrochlorination of octenes. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇Cl nih.gov |

| Molecular Weight | 148.67 g/mol nih.gov |

| CAS Number | 1117-79-9 nih.gov |

| Boiling Point | 175-178°C ontosight.ai |

| Melting Point | -57°C ontosight.ai |

| Density | 0.89 g/cm³ ontosight.ai |

| IUPAC Name | This compound nih.gov |

特性

IUPAC Name |

3-chlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNJWLOOBINARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883649 | |

| Record name | Octane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-79-9 | |

| Record name | 3-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3-chlorooctane

Nucleophilic Substitution Pathways for 3-Chlorooctane Synthesis

The conversion of octan-3-ol to this compound is most commonly accomplished via nucleophilic substitution, where the hydroxyl (-OH) group is replaced by a chlorine atom. This can be achieved using several chlorinating agents, each with its own set of reaction conditions and mechanistic nuances.

From Octan-3-ol: Hydrochloric Acid and Lewis Acid Catalysis

A widely used method for preparing this compound involves the reaction of octan-3-ol with concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

The reaction is typically carried out by refluxing octan-3-ol with concentrated hydrochloric acid and a catalytic amount of zinc chloride. Optimal temperatures for this reaction are generally in the range of 80–100°C, with reaction times of 6–8 hours. The use of a Lewis acid catalyst is crucial for facilitating the reaction with a secondary alcohol like octan-3-ol.

| Reactants | Catalyst | Temperature | Duration |

| Octan-3-ol, Concentrated HCl | Zinc Chloride (catalytic) | 80–100°C (Reflux) | 6–8 hours |

| Octan-3-ol, Thionyl Chloride | Pyridine | Room Temperature (25°C) | 2–3 hours |

| Octan-3-ol, Phosphorus Trichloride | Pyridine | 0–5°C to 25°C | - |

Table 1: Comparative Reaction Conditions for the Synthesis of this compound.

The reaction of octan-3-ol with hydrochloric acid proceeds through a nucleophilic substitution mechanism. The process is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid, forming a protonated alcohol. This step is critical as it converts the poor leaving group, the hydroxide ion (OH⁻), into a good leaving group, water (H₂O).

Following protonation, the departure of the water molecule occurs, leading to the formation of a secondary carbocation at the third position of the octane chain. The presence of the Lewis acid catalyst, ZnCl₂, assists in this step by coordinating to the oxygen atom of the alcohol, further weakening the C-O bond and facilitating its cleavage.

Finally, the chloride ion (Cl⁻), acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of the C-Cl bond, yielding this compound. Due to the planar nature of the carbocation intermediate, the chloride ion can attack from either face, which can lead to a racemic mixture if the starting alcohol is chiral.

Reaction Conditions and Optimization

Utilizing Thionyl Chloride and Phosphorus Trichloride Reagents

Alternative and often milder methods for the chlorination of octan-3-ol involve the use of thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). These reagents are often preferred as they produce gaseous byproducts, simplifying the purification of the final product. nih.gov

Thionyl Chloride: The reaction with thionyl chloride is typically conducted at room temperature (25°C) with stirring for 2–3 hours. A base, such as pyridine, is commonly added to neutralize the hydrochloric acid (HCl) generated as a byproduct. The other major byproduct is sulfur dioxide (SO₂), a gas that conveniently escapes from the reaction mixture. libretexts.org

Phosphorus Trichloride: The reaction with phosphorus trichloride is generally performed at cooler temperatures, starting at 0–5°C to control the initial exothermic reaction, and then gradually warming to room temperature. Pyridine can also be used in this reaction to neutralize the HCl byproduct. The other significant byproduct is phosphorous acid (H₃PO₃), which can be removed by filtration.

With Thionyl Chloride: The mechanism of chlorination using thionyl chloride is often described as an internal nucleophilic substitution (Sₙi). wikipedia.org The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form an alkyl chlorosulfite intermediate. libretexts.orgwikipedia.org In the absence of a base like pyridine, the chloride from the chlorosulfite attacks the carbon atom from the same side as the leaving group, leading to retention of configuration. wikipedia.org However, when pyridine is present, it reacts with the intermediate, and the displaced chloride ion then attacks the carbon from the backside in an Sₙ2 fashion, resulting in an inversion of configuration. wikipedia.orgmasterorganicchemistry.com The intermediate then decomposes, releasing sulfur dioxide gas.

With Phosphorus Trichloride: The reaction of an alcohol with phosphorus trichloride is thought to involve the formation of a phosphite ester intermediate. wikipedia.org The alcohol displaces chloride ions from PCl₃. The hydrogen chloride generated in situ then protonates another alcohol molecule, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction. The reaction with PCl₃ is generally less common for this type of transformation due to the challenges in handling the reagent.

Reaction Parameters and Byproduct Analysis

Applications of Organophosphorus Reagents (e.g., Tri-n-octylphosphine/CCl₄)

The conversion of alcohols to alkyl chlorides using a combination of a tertiary phosphine and a carbon tetrahalide is a well-established method known as the Appel reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction is particularly effective for the synthesis of primary and secondary alkyl chlorides under mild, neutral conditions, which makes it suitable for substrates sensitive to acidic environments. alfa-chemistry.com

Reaction Scope and Efficiency

The use of tri-n-octylphosphine in conjunction with carbon tetrachloride (CCl₄) provides an efficient route for the chlorination of secondary alcohols, such as octan-3-ol, to yield this compound. While specific yield data for this exact transformation is not extensively reported, the Appel reaction with secondary alcohols generally proceeds in high yields. organic-chemistry.org The reaction is known to be rapid and efficient. The choice of a trialkylphosphine, like tri-n-octylphosphine, over triphenylphosphine can simplify product purification, as the resulting trialkylphosphine oxide is often more easily separated than triphenylphosphine oxide.

| Substrate | Reagents | Product | Typical Yield (%) |

| Secondary Alcohol | R₃P/CCl₄ | Secondary Alkyl Chloride | High |

Mechanistic Insights into Phosphine-Mediated Chlorination

The mechanism of the Appel reaction for the formation of this compound from octan-3-ol is understood to proceed through a series of well-defined steps. wikipedia.org The reaction is initiated by the activation of the phosphine by carbon tetrachloride to form a phosphonium salt. The alcohol then deprotonates the resulting chloroform, creating an alkoxide. This alkoxide subsequently attacks the phosphorus atom of the phosphonium salt, forming an oxyphosphonium intermediate. This step effectively converts the hydroxyl group into a good leaving group.

For a secondary alcohol like octan-3-ol, the final step involves a nucleophilic attack by the chloride ion on the carbon atom bearing the oxyphosphonium group. This proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at that carbon center. wikipedia.org The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the by-product, tri-n-octylphosphine oxide. wikipedia.org

Alternative and Emerging Synthetic Routes

Beyond the use of organophosphorus reagents, this compound can also be synthesized through the hydrochlorination of alkenes. This method, however, is often complicated by issues of regioselectivity and the potential for structural rearrangements.

Hydrochlorination of Alkenes Leading to this compound

The addition of hydrogen chloride (HCl) to an alkene is a classic example of an electrophilic addition reaction. leah4sci.com In the context of forming this compound, both 1-octene and 2-octene can serve as potential starting materials.

Regioselectivity and Carbocation Rearrangements

The hydrochlorination of alkenes is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. leah4sci.com

When 1-octene is subjected to hydrochlorination, the initial protonation leads to the formation of a secondary carbocation at the C2 position. While the direct attack of a chloride ion on this carbocation would yield 2-chlorooctane, a competing pathway involving a 1,2-hydride shift can occur. leah4sci.comchemistrysteps.com This rearrangement leads to the formation of a more stable secondary carbocation at the C3 position. Subsequent attack by a chloride ion results in the formation of this compound as a rearranged, isomeric byproduct. beilstein-journals.orgresearchgate.netresearchgate.net In some instances, this compound is noted as a contaminant in the synthesis of 2-chlorooctane from 1-octene. beilstein-journals.orgresearchgate.netresearchgate.net

The direct hydrochlorination of 2-octene would be expected to yield a mixture of 2-chlorooctane and this compound, as the initial protonation can lead to secondary carbocations at both the C2 and C3 positions.

| Alkene Substrate | Expected Major Product (Markovnikov) | Rearranged Product |

| 1-Octene | 2-Chlorooctane | This compound |

| 2-Octene | 2-Chlorooctane and this compound | - |

The propensity for such rearrangements is a key characteristic of reactions proceeding through carbocation intermediates. chemistrysteps.com

Catalytic Approaches in Hydrochlorination

To improve the efficiency and control the regioselectivity of hydrochlorination reactions, various catalytic systems have been explored. While many hydrochlorination reactions can proceed with HCl gas or concentrated aqueous solutions, these methods can be slow for less reactive alkenes. beilstein-journals.org The use of Lewis acids, such as zinc chloride (ZnCl₂), can catalyze the reaction by increasing the electrophilicity of the hydrogen chloride.

More advanced catalytic methods, including the use of phase-transfer catalysts, have been developed to accelerate the reaction between aqueous HCl and the organic alkene phase. beilstein-journals.org Furthermore, specialized catalytic systems have been designed to achieve anti-Markovnikov addition, although the focus for the synthesis of this compound from octenes remains on Markovnikov and rearranged Markovnikov products. The development of catalytic systems that can precisely control the regioselectivity of hydrochlorination without promoting rearrangements remains an active area of research.

Formation as a Regioisomeric Byproduct in Chlorination Reactions

The synthesis of specific alkyl halides, such as this compound, is often complicated by the formation of regioisomeric byproducts, particularly in reactions that proceed via radical or carbocationic intermediates. The chlorination of alkanes, a fundamental process in organic chemistry, serves as a prime example of this lack of regioselectivity.

The direct chlorination of octane is typically achieved through a free-radical halogenation mechanism. you-iggy.com This process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•), usually promoted by ultraviolet (UV) light or heat. nih.gov The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Mechanism of Free-Radical Chlorination of Octane:

Initiation: Cl₂ + hν (light) → 2 Cl•

Propagation:

A chlorine radical abstracts a hydrogen atom from the octane chain to form an octyl radical and hydrogen chloride (HCl). C₈H₁₈ + Cl• → C₈H₁₇• + HCl

The resulting octyl radical then reacts with another chlorine molecule to form a chlorooctane isomer and a new chlorine radical, which continues the chain. C₈H₁₇• + Cl₂ → C₈H₁₇Cl + Cl•

Termination:

The reaction is terminated when radicals combine. Cl• + Cl• → Cl₂ C₈H₁₇• + Cl• → C₈H₁₇Cl C₈H₁₇• + C₈H₁₇• → C₁₆H₃₄

The octane molecule possesses primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms, although in the linear n-octane, only primary and secondary hydrogens are present. The reactivity of these C-H bonds towards abstraction by a chlorine radical is not equal; the order of reactivity is generally 3° > 2° > 1°. libretexts.org Secondary C-H bonds are weaker and the resulting secondary radicals are more stable than their primary counterparts.

In the n-octane molecule, there are four distinct types of hydrogen atoms that can be substituted:

Primary hydrogens at C1 and C8.

Secondary hydrogens at C2 and C7.

Secondary hydrogens at C3 and C6.

Secondary hydrogens at C4 and C5.

Due to the relatively low selectivity of the highly reactive chlorine radical, chlorination of n-octane results in a mixture of all possible monochlorinated regioisomers. libretexts.org this compound is formed when a chlorine radical abstracts a hydrogen atom from the C3 (or the equivalent C6) position of the octane molecule, creating a 3-octyl radical. This radical then reacts with a Cl₂ molecule to yield this compound.

Because there are multiple, non-equivalent secondary positions (C2, C3, C4), the reaction inevitably produces a mixture of 1-chlorooctane, 2-chlorooctane, this compound, and 4-chlorooctane. The relative yield of each isomer is determined by a combination of the statistical probability (the number of available hydrogens of each type) and the relative reactivity of each C-H bond. libretexts.org Consequently, this compound is always formed as a regioisomeric byproduct alongside other chlorinated octanes in the free-radical chlorination of n-octane, making the isolation of pure this compound from this method challenging. The yield of any single isomer, including this compound, is typically low.

Additionally, this compound has been noted as a byproduct in the hydrochlorination of 1-octene. researchgate.net In this reaction, which proceeds through a carbocation intermediate, the initial formation of a secondary carbocation at the C2 position can be followed by a hydride shift to the C3 position, leading to the formation of a mixture of 2-chlorooctane and this compound. researchgate.net

Reaction Pathways and Transformational Chemistry of 3-chlorooctane

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

Nucleophilic substitution reactions of 3-chlorooctane involve the replacement of the chlorine atom, the leaving group, by a nucleophile. These reactions can proceed through two primary mechanistic pathways: the unimolecular Sɴ1 reaction and the bimolecular Sɴ2 reaction. As a secondary alkyl halide, this compound is capable of undergoing both Sɴ1 and Sɴ2 reactions, with the predominant pathway being highly dependent on the specific reaction conditions.

Influence of Nucleophile Structure and Strength on Reaction Outcome

The structure and strength of the nucleophile play a pivotal role in directing the course of the substitution reaction.

Strong Nucleophiles Favor Sɴ2: Strong, negatively charged nucleophiles, such as hydroxide (OH⁻), alkoxides (RO⁻), and azide (N₃⁻), tend to favor the Sɴ2 pathway. csbsju.eduidc-online.comlibretexts.org These nucleophiles are sufficiently reactive to attack the electrophilic carbon atom and displace the chloride ion in a single, concerted step. For example, the reaction of this compound with sodium hydroxide typically yields 3-octanol through an Sɴ2 mechanism.

Weak Nucleophiles Favor Sɴ1: Conversely, weak, neutral nucleophiles, such as water (H₂O) and alcohols (ROH), favor the Sɴ1 pathway. ucsb.edu These nucleophiles are not strong enough to initiate a direct displacement. Instead, the reaction proceeds through a stepwise mechanism involving the initial, slow formation of a secondary carbocation intermediate, which is then rapidly attacked by the weak nucleophile.

Steric Hindrance: The steric bulk of the nucleophile can also influence the reaction. Highly hindered nucleophiles may slow down the rate of an Sɴ2 reaction due to steric repulsion with the substrate.

The relative reactivity of common nucleophiles in Sɴ2 reactions generally follows the trend: CN⁻ > I⁻ > Br⁻ > Cl⁻ > H₂O. libretexts.org

Kinetic Studies and Rate Law Determination

The kinetics of the substitution reaction provide definitive evidence for the operative mechanism.

Sɴ2 Kinetics: The Sɴ2 reaction is a bimolecular process, meaning its rate depends on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile] This is a second-order reaction. scribd.com

Sɴ1 Kinetics: The Sɴ1 reaction is a unimolecular process, where the rate-determining step is the formation of the carbocation, which only involves the substrate. Therefore, the rate depends solely on the concentration of this compound. The rate law is: Rate = k[this compound] This is a first-order reaction. scribd.com

Experimental determination of the reaction order with respect to each reactant can thus distinguish between the Sɴ1 and Sɴ2 pathways.

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen chloride (HCl) is removed to form an alkene. These reactions also proceed through two main pathways: the unimolecular E1 reaction and the bimolecular E2 reaction.

Regiochemical Preferences and Zaitsev's Rule

When this compound undergoes elimination, there are two possible β-hydrogens that can be removed (from C2 and C4), leading to the formation of two different alkene products: 2-octene and 3-octene. The regioselectivity of this reaction is generally governed by Zaitsev's rule.

Zaitsev's Rule: This rule states that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene. unizin.orgchemistrysteps.comlibretexts.orgchadsprep.com For this compound, removal of a hydrogen from the C2 position results in 2-octene (a disubstituted alkene), while removal of a hydrogen from the C4 position gives 3-octene (also a disubstituted alkene). In this specific case, both products are disubstituted, and a mixture would be expected. However, if the substrate were, for example, 2-chloro-2-methylbutane, elimination would yield the more substituted 2-methyl-2-butene as the major product over the less substituted 2-methyl-1-butene. scribd.com

Hofmann Product: An exception to Zaitsev's rule occurs when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. chemistrysteps.com The bulky base will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted alkene, known as the Hofmann product.

| Base | Expected Major Product from this compound | Governing Rule |

| Sodium Ethoxide (CH₃CH₂ONa) | Mixture of 2-octene and 3-octene | Zaitsev's Rule unizin.orgchemistrysteps.com |

| Potassium tert-Butoxide ((CH₃)₃COK) | Potentially a higher proportion of 2-octene | Hofmann's Rule (due to steric hindrance at C4) chemistrysteps.com |

Stereochemical Considerations in Elimination Pathways

The stereochemistry of the starting material and the reaction mechanism (E1 or E2) can influence the stereochemistry of the resulting alkene product.

E2 Pathway: The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group. scribd.com This means that the hydrogen and the chlorine must be in the same plane and on opposite sides of the C-C bond. This stereochemical requirement can dictate which diastereomer of the alkene is formed if the starting material is stereochemically defined.

E1 Pathway: The E1 reaction proceeds through a planar carbocation intermediate. unizin.orglibretexts.org Because of this, there is free rotation around the C-C single bond, and the subsequent removal of a proton by a base can occur from either side, leading to a mixture of E and Z isomers of the alkene. Generally, the more stable trans (E) isomer is the major product due to reduced steric strain. libretexts.org

For (S)-3-chlorooctane, an E2 reaction would have specific stereochemical requirements, while an E1 reaction would likely lead to a mixture of (E)- and (Z)-octenes, with the (E)-isomer predominating.

Base-Induced Dehydrohalogenation Studies

The dehydrohalogenation of this compound, an elimination reaction, involves the removal of a hydrogen atom and the chlorine atom from adjacent carbon atoms to form an alkene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed. When this compound is treated with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) in its conjugate acid, tert-butyl alcohol, the major product is the less substituted alkene (Hofmann product). Conversely, using a strong, non-hindered base like sodium ethoxide (NaOEt) in ethanol favors the formation of the more substituted alkene (Zaitsev product). wikipedia.org

The two possible constitutional isomers formed are 2-octene and 3-octene.

Zaitsev Pathway: Abstraction of a proton from the more substituted β-carbon (C2) leads to the formation of the more stable, internally disubstituted alkene, 2-octene.

Hofmann Pathway: Abstraction of a proton from the less substituted β-carbon (C4) results in the formation of the less stable alkene, 3-octene.

The steric hindrance of potassium tert-butoxide makes it difficult to access the internal proton at C2, thus it preferentially abstracts the more accessible proton at C4, leading to a higher yield of the Hofmann product. nih.gov Sodium ethoxide, being less bulky, can more easily abstract the proton from the more substituted C2 position, leading to the thermodynamically more stable Zaitsev product. wikipedia.org

| Base/Solvent | Major Product | Minor Product | Governing Rule |

|---|---|---|---|

| Sodium ethoxide (NaOEt) / Ethanol | 2-Octene (Zaitsev) | 3-Octene (Hofmann) | Zaitsev's Rule |

| Potassium tert-butoxide (KOtBu) / tert-Butyl Alcohol | 3-Octene (Hofmann) | 2-Octene (Zaitsev) | Hofmann's Rule |

Reduction Methodologies

The reduction of the carbon-chlorine bond in this compound to a carbon-hydrogen bond yields the corresponding alkane, octane. This transformation can be achieved through several methods, most notably with the use of metal hydrides.

Hydrogenation and Hydride Reduction Approaches

The reduction of alkyl halides like this compound is most effectively carried out using powerful hydride-donating reagents. sigmaaldrich.com While catalytic hydrogenation can be used, it is generally less common for this purpose compared to hydride reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong and highly reactive reducing agent capable of converting secondary alkyl halides to alkanes. The reaction is typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) to prevent the violent decomposition of the reagent by protic solvents like water. wikipedia.orgfishersci.ca

Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent. wikipedia.org It is generally not reactive enough to reduce secondary alkyl chlorides under standard conditions. Its use in alkyl halide reduction is often limited to more reactive primary iodides and bromides, or requires more forcing conditions.

| Reagent | Solvent | Reactivity with this compound | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | High | Octane |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | Very Low / Unreactive | No significant reaction |

Mechanistic Aspects of C-Cl Bond Reduction

The reduction of a secondary alkyl halide such as this compound by lithium aluminum hydride proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. fishersci.pt

In this mechanism, the hydride ion (H⁻), delivered from the [AlH₄]⁻ complex, acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine. The attack occurs from the side opposite to the leaving group (the chloride ion), in a "backside attack." This concerted process involves the simultaneous formation of the new carbon-hydrogen bond and the cleavage of the carbon-chlorine bond. The transition state features a partially formed C-H bond and a partially broken C-Cl bond. This single-step mechanism results in an inversion of configuration at the carbon center, although this is not observable in the achiral product, octane.

The preference for an Sₙ2 pathway explains the reactivity trend, where primary alkyl halides react faster than secondary ones, and tertiary halides are generally unreactive to LiAlH₄ and tend to undergo elimination instead.

Stereochemical Investigations of 3-chlorooctane and Its Derivatives

Chirality and Stereoisomerism in 3-Chlorooctane

This compound is a secondary alkyl chloride with the chemical formula C₈H₁₇Cl. nih.gov Its structure is characterized by an eight-carbon chain with a chlorine atom attached to the third carbon atom. nih.govnih.gov This third carbon (C3) is bonded to four different groups: a hydrogen atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃). This structural feature makes the C3 atom a stereocenter, rendering the molecule chiral.

Due to this chirality, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These stereoisomers are designated as (R)-3-chlorooctane and (S)-3-chlorooctane, based on the Cahn-Ingold-Prelog priority rules. While these enantiomers have identical physical properties such as boiling point and density, they rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.

Stereospecificity and Stereoselectivity in Reactions Involving the Chiral Center

The chiral center in this compound is a focal point for nucleophilic substitution and elimination reactions, which proceed with distinct stereochemical consequences.

Inversion of Configuration in Sɴ2 Reactions (e.g., using (S)-3-Chlorooctane)

Bimolecular nucleophilic substitution (Sɴ2) reactions are characterized by a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.govnih.gov This mechanism dictates a specific stereochemical outcome: inversion of configuration at the chiral center. nih.govdsmz.de

A classic example involves the reaction of (S)-3-chlorooctane with a nucleophile such as the azide ion (N₃⁻). nih.govnih.govfishersci.ptamericanelements.com In an Sɴ2 pathway, the azide nucleophile attacks the C3 carbon from the side opposite to the chlorine atom (backside attack). nih.govdsmz.de This approach is necessary to allow for the optimal overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Cl bond's lowest unoccupied molecular orbital (LUMO), which has its largest lobe on the side opposite the leaving group. nih.govamericanelements.com

As the new C-N₃ bond forms, the C-Cl bond breaks, and the other three groups on the carbon center (hydrogen, ethyl, and pentyl) "flip" over, much like an umbrella inverting in a strong wind. dsmz.de This process, known as Walden inversion, results in a product with the opposite stereochemical configuration. citeab.com Therefore, the Sɴ2 reaction of (S)-3-chlorooctane with azide yields (R)-3-azidooctane. nih.govnih.gov

| Reactant | Nucleophile | Mechanism | Product | Stereochemical Outcome |

| (S)-3-Chlorooctane | Azide (N₃⁻) | Sɴ2 | (R)-3-azidooctane | Inversion of Configuration |

Racemization Phenomena in Sɴ1 Reactions

In contrast to the Sɴ2 mechanism, the unimolecular nucleophilic substitution (Sɴ1) reaction proceeds through a two-step mechanism involving a carbocation intermediate. nih.gov This pathway is favored under conditions such as a poor nucleophile and a polar protic solvent. For a chiral substrate like this compound, the Sɴ1 reaction leads to racemization. nih.govnih.gov

The first and rate-determining step is the departure of the leaving group (chloride ion), forming a secondary carbocation at the C3 position. This carbocation is sp²-hybridized and has a trigonal planar geometry. nih.govamericanelements.com Being planar, the carbocation is achiral. In the second step, the nucleophile can attack this planar intermediate from either face (top or bottom) with nearly equal probability. nih.govfishersci.ptamericanelements.com

Attack from one side results in a product with retention of the original configuration, while attack from the other side leads to a product with an inverted configuration. Since both pathways are almost equally likely, a nearly 50:50 mixture of the two enantiomeric products is formed. This resulting mixture is a racemate, which is optically inactive. nih.govnih.gov Thus, if an Sɴ1 reaction were carried out starting with optically pure (S)-3-chlorooctane, the product (e.g., 3-octanol, using water as the nucleophile) would be a racemic mixture of (R)- and (S)-3-octanol. wikipedia.org

Diastereomeric Product Ratios in Elimination Reactions

When this compound is treated with a base, it can undergo an elimination reaction to form alkenes. nih.gov The most common mechanism for a secondary alkyl halide is the bimolecular elimination (E2) reaction, which, like the Sɴ2 reaction, is a concerted process with specific stereochemical requirements. The E2 mechanism requires an anti-periplanar geometry, where the hydrogen atom being removed and the leaving group (chlorine) are on opposite sides of the C-C bond and in the same plane (dihedral angle of 180°). nih.govnih.govnih.gov

Elimination from this compound can produce two constitutional isomers: oct-2-ene (by removing a proton from C2) and oct-3-ene (by removing a proton from C4). nih.gov

Regioselectivity (Zaitsev vs. Hofmann Rule) : The removal of a proton can occur from two different β-carbons (C2 and C4). According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. nih.gov In this case, both oct-2-ene and oct-3-ene are disubstituted alkenes. However, with a small, strong base like sodium ethoxide (NaOEt), a mixture of oct-2-ene and oct-3-ene is expected, with the thermodynamically more stable trans-alkenes being major products. fishersci.pt If a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu) is used, the less sterically accessible proton might be removed preferentially, leading to a higher proportion of the Hofmann product (the less substituted alkene). fishersci.ptwikipedia.orgwikiwand.com For this compound, since both potential products are disubstituted, the base's steric hindrance primarily influences the ratio of diastereomers formed.

Stereoselectivity (Diastereomeric Ratio) : The elimination that forms oct-3-ene can result in two diastereomers: (E)-oct-3-ene (trans) and (Z)-oct-3-ene (cis). The ratio of these products is determined by the relative energies of the transition states leading to their formation. The transition state that leads to the more stable (E)-alkene, where the large alkyl groups are on opposite sides of the developing double bond, is lower in energy. nih.gov Therefore, (E)-oct-3-ene is typically the major diastereomer formed in the E2 elimination of this compound. nih.gov

The precise diastereomeric ratio depends on the conformation the molecule must adopt to achieve the required anti-periplanar arrangement for the C-H and C-Cl bonds.

| Base | Products | Major Regioisomer | Major Diastereomer | Governing Principle |

| Sodium Ethoxide (unhindered) | oct-2-ene, oct-3-ene | Mixture, follows Zaitsev's rule | (E)-oct-3-ene | Thermodynamic stability |

| Potassium tert-Butoxide (bulky) | oct-2-ene, oct-3-ene | Increased proportion of less hindered product | (E)-oct-3-ene still favored | Steric hindrance |

Chiral Pool Synthesis and Enantioselective Transformations

Producing a single enantiomer of a chiral molecule like this compound is a significant goal in organic synthesis, as different enantiomers can have different biological activities.

Chiral Pool Synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. nih.govnih.gov A conceptual synthesis of enantiopure this compound could start from a chiral precursor derived from the "chiral pool." For instance, a suitable chiral alcohol like (S)-3-octanol could be synthesized from natural sources and then converted to (R)-3-chlorooctane via a reaction that proceeds with inversion of configuration (e.g., using thionyl chloride) or to (S)-3-chlorooctane via a two-step process involving a double inversion.

Enantioselective Transformations are reactions that create a new chiral center or modify an existing one in a way that preferentially yields one enantiomer over the other. citeab.com This is often achieved using a chiral catalyst or reagent. nih.govciteab.com While the synthesis of racemic this compound is straightforward, producing a single enantiomer from achiral starting materials requires an enantioselective method. For example, the enantioselective chlorination of a precursor molecule could be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a chiral organocatalyst. wikipedia.org Such methods have been successfully developed for the synthesis of other chiral α-chloro esters and demonstrate the established principles that could be applied to generate enantiomerically enriched this compound or its derivatives. wikipedia.orgfishersci.ca These catalytic asymmetric methods are a cornerstone of modern organic synthesis, allowing for the efficient production of optically active compounds without relying on classical resolution techniques. nih.govuni.luwikipedia.org

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the definitive identification and structural analysis of organic molecules, providing granular detail about the chemical environment of each nucleus.

¹H NMR Spectral Analysis for Structural Assignment

In the ¹H NMR spectrum of 3-chlorooctane, the various protons along the alkyl chain exhibit distinct chemical shifts and coupling patterns, which are instrumental for their assignment. The proton attached to the carbon bearing the chlorine atom (H-3) is the most deshielded due to the electronegativity of the chlorine, and its signal appears furthest downfield. The protons of the terminal methyl groups (H-1 and H-8) are the most shielded and thus appear at the highest field. The methylene protons (H-2, H-4, H-5, H-6, and H-7) show complex overlapping signals in the intermediate region of the spectrum. The specific chemical shifts can be influenced by the solvent used for the analysis. quora.com

A predicted ¹H NMR spectrum provides estimated chemical shift values for the different protons in the molecule.

| Proton | Predicted Chemical Shift (ppm) |

| H-1 | 0.92 |

| H-2 | 1.80 |

| H-3 | 4.07 |

| H-4 | 1.65 |

| H-5 | 1.35 |

| H-6 | 1.30 |

| H-7 | 1.28 |

| H-8 | 0.90 |

This is an interactive data table. All data is predicted and for illustrative purposes.

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each carbon atom in a unique chemical environment gives rise to a distinct signal. The carbon atom bonded to the chlorine (C-3) is significantly deshielded and appears at the lowest field. The chemical shifts of the other carbon atoms are influenced by their distance from the electronegative chlorine atom. oregonstate.edulibretexts.org

Predicted ¹³C NMR chemical shifts help in assigning each carbon atom. libretexts.org

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 10.8 |

| C-2 | 26.5 |

| C-3 | 61.5 |

| C-4 | 39.5 |

| C-5 | 31.8 |

| C-6 | 25.0 |

| C-7 | 22.6 |

| C-8 | 14.0 |

This is an interactive data table. All data is predicted and for illustrative purposes.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity within a molecule. huji.ac.il

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu In this compound, COSY would show correlations between H-3 and the protons on the adjacent carbons, H-2 and H-4. It would also show correlations between the protons of adjacent methylene groups along the chain (e.g., H-4 with H-5, H-5 with H-6, etc.). scribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This is crucial for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the proton signal at ~4.07 ppm (H-3) would correlate with the carbon signal at ~61.5 ppm (C-3). scribd.com

Solvent Effects and Chemical Shift Perturbations in NMR

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra. quora.comclearsynth.com Solvents can interact with the solute through various intermolecular forces, which can alter the local electronic environment of the nuclei. thieme-connect.de For a relatively non-polar molecule like this compound, changing from a non-polar solvent like deuterated chloroform (CDCl₃) to a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) might cause slight shifts in the proton and carbon signals. sigmaaldrich.comsigmaaldrich.comcarlroth.com These perturbations, although often small, can sometimes be useful for resolving overlapping signals.

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the C-Cl Bond and Hydrocarbon Chain

The infrared spectrum of an alkyl halide like this compound is characterized by several key absorption bands.

C-Cl Stretch : The most diagnostic feature for an alkyl chloride is the carbon-chlorine stretching vibration. This typically appears in the fingerprint region of the IR spectrum, generally in the range of 850-550 cm⁻¹. orgchemboulder.comscribd.comichemc.ac.lklibretexts.org The exact position can be influenced by the conformation of the molecule.

Hydrocarbon Chain Vibrations : The rest of the spectrum is dominated by vibrations of the octane backbone.

C-H Stretching : Strong absorptions are observed in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. uobabylon.edu.iq

C-H Bending : The bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups appear in the 1470-1350 cm⁻¹ region. libretexts.org

C-C Stretching : These vibrations are generally weak and appear in the broad 1200-800 cm⁻¹ region.

A study on 1-chlorooctane, a structural isomer, involved detailed vibrational analysis using both IR and Raman spectroscopy, assigning observed frequencies to specific conformational structures. iacs.res.in Similar principles would apply to the analysis of this compound.

Spectroscopic Signatures for Purity Assessment

The purity of this compound can be effectively ascertained through a combination of spectroscopic methods, each offering unique insights into its chemical identity. Infrared (IR) spectroscopy is instrumental in identifying the characteristic C-Cl stretching vibrations, which typically appear in the range of 550–650 cm⁻¹. Additionally, the C-H stretching vibrations between 2800–3000 cm⁻¹ confirm the presence of the octane backbone. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides a detailed map of the molecule's structure. In ¹³C NMR, the carbon atom bonded to the chlorine atom exhibits a characteristic signal around δ ~45 ppm, while the adjacent methylene (CH₂) groups resonate at approximately δ ~25–35 ppm. Comparing these spectral signatures with established databases, such as those from the National Institute of Standards and Technology (NIST), allows for definitive isomer discrimination and purity validation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound.

Under electron ionization (EI) at 70 eV, this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. tofwerk.com While the molecular ion peak (M⁺) at m/z 148 may be of low intensity or absent due to the molecule's instability upon ionization, the fragmentation pattern is highly informative. arizona.edulibretexts.org Common fragmentation pathways for alkyl halides include the cleavage of the carbon-chlorine bond and alpha-cleavage at the carbon adjacent to the halogen. The NIST mass spectrum for this compound shows a base peak at m/z 55 and other significant peaks at m/z 70 and 41. nih.gov The fragmentation of alkanes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. arizona.edu Analysis of these patterns allows for the unambiguous identification of the compound. acs.org

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| PubChem CID | 33575 nih.gov |

| Molecular Formula | C₈H₁₇Cl nih.gov |

| Molecular Weight | 148.67 g/mol nih.gov |

| EI-MS Top Peak (m/z) | 55 nih.gov |

| EI-MS 2nd Highest (m/z) | 70 nih.gov |

| EI-MS 3rd Highest (m/z) | 41 nih.gov |

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing this compound within complex mixtures. researchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. Subsequently, the mass spectrometer detects and identifies the separated components. researchgate.net For this compound, a non-polar capillary column, such as a DB-5, is typically employed for effective separation. The retention index of a compound is a key parameter in its GC identification. The Kovats retention index for this compound has been experimentally determined to be 1006 on a semi-standard non-polar column and 1166 on a standard polar column. nih.govnist.gov This combination of retention time and mass spectrum provides a high degree of confidence in the identification and quantification of this compound, even in the presence of its isomers or other structurally related compounds. shimadzu.com

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

Chromatographic Methods for Separation and Quantification

Various chromatographic techniques are essential for the separation and quantification of this compound. Gas chromatography (GC), as discussed in the context of GC-MS, is a primary method due to the volatility of this compound. nist.gov The choice of the GC column is critical for achieving separation from its isomers, such as 1-chlorooctane. nist.gov

High-performance liquid chromatography (HPLC) can also be utilized, particularly for less volatile derivatives or when analyzing reaction mixtures. fishersci.de The selection of the stationary and mobile phases is tailored to the specific separation required. nih.gov For quantitative analysis, a detector such as a UV detector (if a suitable chromophore is present in a derivative) or a refractive index detector can be used. fishersci.de The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard, often through the use of a calibration curve. technologynetworks.com Ion chromatography has also been mentioned as a method to quantify chloride ion release, which can be used to track the degradation of chlorinated compounds like this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity

Gas chromatography stands as the foremost technique for the analysis of volatile compounds like this compound and its isomers due to its high resolution and efficiency. quora.com The separation in GC is governed by the analyte's volatility and its interaction with the stationary phase of the column. For chlorooctanes, the choice of stationary phase is critical for achieving the desired separation of both positional and stereoisomers.

Positional Isomer Separation by GC: The synthesis of this compound can often lead to the formation of other positional isomers, such as 1-Chlorooctane, 2-Chlorooctane, and 4-Chlorooctane. Gas chromatography is effective in separating these isomers, which is vital for determining the purity of a sample. upenn.edu The retention of these isomers is dependent on the polarity of the GC column. Standard non-polar columns (like those with dimethylpolysiloxane phases) and polar columns (like those with polyethylene glycol phases) will elute the isomers at different times, allowing for their quantification. nist.gov The Kovats retention index, a standardized measure of retention time, is a useful parameter for identifying these isomers. sigmaaldrich.com

Interactive Data Table: Kovats Retention Indices for Chlorooctane Isomers

| Compound | CAS Number | PubChem CID | Stationary Phase | Retention Index (I) |

|---|---|---|---|---|

| 1-Chlorooctane | 111-85-3 | 8142 | Standard non-polar | 1047 nih.gov |

| 1-Chlorooctane | 111-85-3 | 8142 | Standard polar | 1251 nih.gov |

| This compound | 1117-79-9 | 33575 | Semi-standard non-polar | 1006 nih.gov |

| This compound | 1117-79-9 | 33575 | Standard polar | 1166 nist.govnih.gov |

Enantiomeric Separation by Chiral GC: Since this compound possesses a chiral center at the third carbon, it exists as a pair of enantiomers (R- and S-isomers). Separating these enantiomers requires a chiral stationary phase (CSP). Modified cyclodextrins are the most successful and widely used CSPs for the enantioselective GC separation of halogenated compounds. uni-muenchen.deresearchgate.net Research has demonstrated the complete separation of enantiomers of related 2-chloroalkanes, from 2-chlorobutane to 2-chlorooctane, using perpentylated β-cyclodextrin phases. mdpi.com This approach relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity, leading to different retention times. researchgate.net Such separations are crucial for stereospecific synthesis and analysis.

High-Performance Liquid Chromatography (HPLC): While GC is the primary method for volatile haloalkanes, HPLC provides an alternative, particularly for separating positional isomers where GC resolution may be insufficient or for non-volatile derivatives. mtc-usa.comwalshmedicalmedia.com Reversed-phase HPLC on columns that facilitate strong π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, have shown excellent capabilities in separating positional isomers of other aromatic compounds and can be applied to haloalkane analysis. nacalai.com For enantiomeric separation, chiral HPLC columns are employed, which operate on principles similar to chiral GC but in a liquid mobile phase. nih.gov This can be achieved either by using a column with a bonded chiral stationary phase or by adding a chiral agent to the mobile phase. walshmedicalmedia.com

Advanced Detection Techniques (e.g., Flame Ionization Detection, Time-of-Flight MS)

The detector coupled to the chromatograph determines the sensitivity and selectivity of the analysis. For this compound, Flame Ionization Detectors and Time-of-Flight Mass Spectrometers are two powerful options.

Flame Ionization Detection (FID): The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds and is widely used in gas chromatography for quantification. cbrnetechindex.com It operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions and generates a current proportional to the mass of carbon entering the flame per unit of time. frtr.gov This makes it highly sensitive for hydrocarbons. dhs.gov While its response to halogenated hydrocarbons can be lower than for pure hydrocarbons, it is still a robust and reliable detector for quantifying chlorooctane isomers after separation. frtr.govchromforum.org However, some sources note that highly halogenated compounds can potentially damage the detector over time. ru.nl The primary advantages of FID are its wide linear range, high sensitivity, and operational simplicity. dhs.gov

Time-of-Flight Mass Spectrometry (TOF-MS): Time-of-Flight Mass Spectrometry, particularly when coupled with GC (GC-TOF-MS), offers comprehensive qualitative and quantitative data. A TOF analyzer measures the mass-to-charge ratio of ions by timing how long they take to travel a fixed distance. Its key advantages are an extremely high spectral acquisition rate and excellent mass accuracy. nih.gov

The high speed of TOF-MS is essential for comprehensive two-dimensional gas chromatography (GCxGC), a technique that provides immense separating power for complex mixtures of isomers, such as those found in technical-grade chlorinated paraffins. nih.govresearchgate.net High-Resolution TOF-MS (HR-TOF-MS) can determine the elemental composition of an analyte from its exact mass. This capability is invaluable for identifying chlorinated compounds like this compound, as it can resolve the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), confirming the presence and number of chlorine atoms in the molecule. gcms.czunito.it

Interactive Data Table: Comparison of FID and TOF-MS Detectors for this compound Analysis

| Feature | Flame Ionization Detector (FID) | Time-of-Flight Mass Spectrometer (TOF-MS) |

|---|---|---|

| Principle | Measures current from ions produced in a hydrogen flame. frtr.gov | Measures mass-to-charge ratio based on ion flight time. nih.gov |

| Selectivity | Non-specific for hydrocarbons; responds to most organic compounds. cbrnetechindex.com | Highly specific, provides structural information from fragmentation patterns. |

| Primary Use | Robust quantification. frtr.gov | Unambiguous identification and structural elucidation. unito.it |

| Isomer Info | Relies solely on chromatographic retention time for isomer differentiation. | Differentiates based on retention time and mass spectrum fragmentation. |

| Sensitivity | High sensitivity (ppb to ppm range). dhs.govalwsci.com | Very high sensitivity, especially with High-Resolution (HR) systems. gcms.cz |

| Compatibility | Standard for 1D-GC. | Ideal for fast GC and comprehensive GCxGC due to high scan speed. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies of 3-chlorooctane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become powerful tools for understanding the electronic structure and reactivity of molecules like 3-chlorooctane. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energy of molecules. ijitee.orgmdpi.com This approach is favored for its favorable balance of accuracy and computational cost. google.com For molecules like this compound, DFT calculations, often employing functionals like B3LYP, are effective in predicting structural parameters and relative energies. mdpi.comresearchgate.net

Geometry optimization with DFT involves finding the lowest energy arrangement of atoms in the molecule. faccts.de This process utilizes analytical gradients to efficiently locate the minimum on the potential energy surface. faccts.de The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets, is crucial for obtaining accurate results. mdpi.com For instance, the PBE0 functional combined with a def2-TZVP basis set has been shown to provide accurate geometries for platinum-containing complexes, highlighting the importance of method and basis set selection. nsf.gov The inclusion of dispersion corrections, like Grimme's D3(BJ) method, is also recommended to account for van der Waals interactions, which are significant in a molecule like this compound. google.com

The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties. Furthermore, DFT calculations yield the total electronic energy of the molecule, which can be used to compare the stability of different conformers or to calculate reaction enthalpies. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for Chloroalkanes

| Property | Calculated Value | Method/Basis Set | Reference |

| Heat of Formation (2-Chlorobutane) | -38.90 kcal/mol | MNDO | dtic.mil |

| Dipole Moment (2-Chlorobutane) | - | MNDO | dtic.mil |

| Polarizability (2-Chlorobutane) | - | MNDO | dtic.mil |

Note: This table provides illustrative data for a related chloroalkane due to the lack of specific published values for this compound. The principles of calculation are directly applicable.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. researchgate.net It is calculated from the total electron density and provides a visual representation of the electrostatic potential on the surface of the molecule. aimspress.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. dtic.mil

For this compound, the MEP would show a region of negative potential around the chlorine atom due to its high electronegativity. The area around the hydrogen atoms would exhibit a positive potential. This visual information helps in predicting how this compound will interact with other molecules, such as nucleophiles or electrophiles.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a more quantitative picture of the electron distribution. NBO analysis can determine the partial atomic charges on each atom in this compound. This data would confirm the polarization of the C-Cl bond, with the chlorine atom bearing a partial negative charge and the attached carbon atom (C3) carrying a partial positive charge. This charge separation is a key factor in the susceptibility of this compound to nucleophilic substitution reactions.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. chemrxiv.org For this compound, this would involve calculating the harmonic frequencies corresponding to the various bond stretching and bending modes. The predicted IR spectrum can be used to assign the peaks in an experimental spectrum to specific molecular vibrations. For example, the characteristic C-Cl stretching frequency would be a key feature in the predicted spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as direct as IR predictions, chemical shifts in NMR spectroscopy can be estimated using computational methods. This involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated shielding values can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS).

Mass Spectrometry: While DFT is not directly used to predict mass spectra, the optimized geometry and electronic structure information can be useful in understanding the fragmentation patterns observed in mass spectrometry. The relative stability of different carbocation intermediates that could be formed upon ionization can be assessed, providing insights into the likely fragmentation pathways.

Transition State Analysis for Reaction Mechanisms

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, including those involving this compound. By modeling the transition states of possible reaction pathways, it is possible to gain a deeper understanding of the factors that control the reaction's outcome.

Computational Modeling of Sɴ1, Sɴ2, E1, and E2 Pathways

This compound, as a secondary alkyl halide, can potentially undergo substitution (Sɴ1 and Sɴ2) and elimination (E1 and E2) reactions. Computational modeling can be employed to explore the potential energy surfaces of these competing pathways. researchgate.net

Sɴ2 Pathway: The Sɴ2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. A transition state search for this pathway would involve modeling the geometry where the nucleophile is forming a bond to the carbon atom while the C-Cl bond is breaking. The structure of this pentacoordinate transition state is crucial for determining the reaction's feasibility.

Sɴ1 Pathway: The Sɴ1 reaction proceeds through a carbocation intermediate. Computational modeling would involve calculating the energy required to form the secondary octyl carbocation. The stability of this carbocation is a key factor in the rate of the Sɴ1 reaction.

E2 Pathway: The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the C-Cl bond, and the chlorine atom leaves simultaneously, forming a double bond. Transition state calculations for the E2 pathway would model the arrangement where the base, hydrogen, carbon, and chlorine atoms are all involved in the bond-making and bond-breaking process.

E1 Pathway: The E1 reaction also proceeds through a carbocation intermediate, similar to the Sɴ1 pathway. The subsequent step involves the removal of a proton by a base to form an alkene.

Activation Energy and Kinetic Parameter Predictions

A key outcome of transition state analysis is the calculation of the activation energy (Ea) for each reaction pathway. nowgongcollege.edu.in The activation energy is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

By comparing the calculated activation energies for the Sɴ1, Sɴ2, E1, and E2 pathways, it is possible to predict which reaction is most likely to occur under a given set of conditions (e.g., choice of nucleophile/base, solvent). For example, a strong, sterically unhindered nucleophile would be expected to have a lower activation energy for the Sɴ2 pathway, while a strong, bulky base would favor the E2 pathway.

Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). nowgongcollege.edu.in These theoretical predictions can be compared with experimental kinetic data to validate the computational model and provide a more complete picture of the reaction dynamics. For instance, kinetic studies of the thiol-catalyzed reduction of 1-bromooctane and 1-chlorooctane have been complemented by computational modeling to elucidate the reaction mechanism. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its activity, such as reactivity or toxicity. tandfonline.commdpi.com For this compound, QSAR models can be developed to predict its reactivity in various chemical reactions, like nucleophilic substitution or elimination, which are characteristic of alkyl halides. libretexts.org The development of such models is crucial for evaluating the environmental fate and potential persistence of such compounds. nih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are linked to changes in their biological or chemical activity. researchgate.net These models are typically expressed as a mathematical equation:

Activity = f (Molecular Descriptors)

For predicting the reactivity of haloalkanes like this compound, several classes of molecular descriptors are employed. These descriptors quantify different aspects of the molecule's structure and electronic properties. The development of robust QSARs often requires classifying compounds into homogenous families (e.g., secondary alkyl halides) to improve prediction accuracy. nih.govacs.org

Key Molecular Descriptors for Reactivity Prediction:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical descriptor for electrophilic compounds like this compound. aimspress.com A lower ELUMO value generally indicates a higher susceptibility to nucleophilic attack, suggesting greater reactivity. researchgate.net The energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and LUMO is another important descriptor that relates to molecular stability and reactivity. researchgate.netaimspress.com

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule. For this compound, the position of the chlorine atom on the third carbon of the octane chain creates specific steric hindrance around the reaction center, which influences reaction rates. Descriptors related to molecular volume, surface area, and connectivity indices are used to capture these features.

Physicochemical Descriptors: Properties like molar refractivity (MR) and polarizability (α) are also used. aimspress.com Molar refractivity relates to the volume occupied by a molecule and its polarizability, which can influence intermolecular interactions and the stability of transition states. researchgate.net

A hypothetical QSAR model for a reaction involving this compound might take the following linear form, as seen in studies of other halogenated hydrocarbons: aimspress.com

log(k) = β0 + β1(ELUMO) + β2(MR) + β3(α)

Where 'k' is the reaction rate constant, and β are the regression coefficients determined from a training set of related molecules. While QSAR models for narrowly-defined reactant families can be quite accurate, broader models that encompass diverse structures often require more advanced techniques like machine learning to achieve reasonable predictive power. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. ucalgary.calumenlearning.com For a flexible molecule like this compound, a multitude of conformers exist, each with a distinct potential energy.

Types of Conformational Isomers:

Staggered vs. Eclipsed: Rotation around a C-C bond leads to staggered conformations (where substituents are maximally separated) and eclipsed conformations (where they are aligned). Staggered conformers are energetically more stable due to lower torsional strain. bkcc.ac.in

Anti and Gauche: In staggered conformations, the spatial relationship between two larger groups on adjacent carbons can be described as anti (dihedral angle of 180°, most stable) or gauche (dihedral angle of ~60°, less stable due to steric hindrance). bkcc.ac.in In this compound, the interactions between the chlorine atom and the alkyl groups on neighboring carbons are critical in determining the lowest-energy conformer.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. researchgate.netresearchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the conformational landscape and flexibility of this compound.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., in a vacuum, water, or other solvent). The simulation would reveal:

Preferred Conformations: By sampling the conformational space over time, MD can identify the most probable and lowest-energy conformations. It can quantify the relative populations of anti and gauche conformers around specific bonds.

Conformational Interconversion: The simulations can show the pathways and energy barriers for transitions between different conformers. ucr.edu This provides a dynamic picture of the molecule's flexibility.

Classical molecular dynamics simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. For haloalkanes, these force fields must accurately model van der Waals forces, bond stretching, angle bending, and torsional potentials, including the specific parameters for the carbon-chlorine bond. researchgate.net Such simulations can predict how the molecule's conformation might change in different environments, for instance, its orientation at a water-vapor interface. researchgate.net

Table 2: Key Interactions Influencing Conformer Stability in this compound

| Interaction Type | Description | Energy Cost (Illustrative for simple alkanes) | Impact on this compound |

|---|---|---|---|

| Torsional Strain | Repulsion between electron clouds of bonds in an eclipsed conformation. | H/H Eclipsed: ~1.0 kcal/mol lumenlearning.com | Destabilizes any eclipsed conformers along the octane chain. |

| Steric Strain (van der Waals) | Repulsive interaction when non-bonded atoms are forced into close proximity. | Gauche Butane Interaction (CH3/CH3): ~0.9 kcal/mol | Destabilizes gauche arrangements involving the chlorine, ethyl, and pentyl groups. |

| Dipole-Dipole Interaction | Interaction between the C-Cl bond dipole and other bond dipoles. | Dependent on orientation | Can stabilize or destabilize conformers depending on the relative orientation of dipoles. |

Comparative Studies with Isomeric and Analogous Halogenated Octanes

Distinction in Reactivity and Mechanism: 1-Chlorooctane vs. 2-Chlorooctane vs. 3-Chlorooctane

The position of the chlorine atom on the octane chain significantly influences the reactivity and the preferred reaction mechanism of chlorooctane isomers. This is primarily due to differences in steric hindrance and the stability of potential carbocation or alkene intermediates.

The competition between substitution (Sɴ1/Sɴ2) and elimination (E1/E2) reactions is a central theme in the chemistry of alkyl halides. The structure of the chlorooctane isomer plays a pivotal role in determining which pathway predominates.

1-Chlorooctane (Primary Alkyl Halide): As a primary alkyl halide, 1-chlorooctane is the least sterically hindered of the three isomers. This structural feature makes it an excellent candidate for the Sɴ2 mechanism, which involves a backside attack by a nucleophile. libretexts.orgstudymind.co.uk For an Sɴ2 reaction to occur, the nucleophile must have clear access to the carbon atom bearing the chlorine. Consequently, when reacting with a good nucleophile that is a relatively weak base, 1-chlorooctane will predominantly undergo Sɴ2 substitution. libretexts.org Elimination (E2) can become a major pathway only when a sterically hindered, strong base is used. libretexts.org The Sɴ1 and E1 pathways are highly disfavored for primary alkyl halides because they would require the formation of a very unstable primary carbocation. libretexts.orgmasterorganicchemistry.com

2-Chlorooctane (Secondary Alkyl Halide): Being a secondary alkyl halide, 2-chlorooctane represents a more complex scenario where all four mechanisms (Sɴ1, Sɴ2, E1, and E2) are possible, and the outcome is highly dependent on the reaction conditions. libretexts.org

With a strong, non-bulky base/nucleophile (e.g., sodium ethoxide in ethanol): Both Sɴ2 and E2 reactions will compete. quora.com Increasing the reaction temperature generally favors the E2 pathway. youtube.com

With a strong, bulky base (e.g., potassium tert-butoxide): The bulky nature of the base hinders its ability to act as a nucleophile, thus strongly favoring the E2 elimination pathway. pearson.com

With a weak nucleophile/weak base (e.g., in a solvolysis reaction with water or ethanol): Sɴ1 and E1 reactions will compete. libretexts.orgyoutube.com These reactions proceed through a common secondary carbocation intermediate.